
(R)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine is an organic compound characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a prop-2-EN-1-amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine typically involves the following steps:
Fluorination: The addition of a fluorine atom is carried out using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Formation of Prop-2-EN-1-amine: The prop-2-EN-1-amine group is introduced through a series of reactions involving the formation of a double bond and the addition of an amine group.
Industrial Production Methods
Industrial production of ®-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various halogenating agents are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
®-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(2-Bromo-4-fluorophenyl)prop-2-EN-1-amine: Similar structure but with the fluorine atom in a different position.
®-1-(2-Chloro-5-fluorophenyl)prop-2-EN-1-amine: Contains a chlorine atom instead of a bromine atom.
®-1-(2-Bromo-5-chlorophenyl)prop-2-EN-1-amine: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
®-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C9H9BrFN |
|---|---|
Molekulargewicht |
230.08 g/mol |
IUPAC-Name |
(1R)-1-(2-bromo-5-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h2-5,9H,1,12H2/t9-/m1/s1 |
InChI-Schlüssel |
DTPFZNXMTXNKDN-SECBINFHSA-N |
Isomerische SMILES |
C=C[C@H](C1=C(C=CC(=C1)F)Br)N |
Kanonische SMILES |
C=CC(C1=C(C=CC(=C1)F)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033703.png)
![6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B13033717.png)
![tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate](/img/structure/B13033721.png)
![4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B13033728.png)
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13033729.png)
![Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13033734.png)
![methyl6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13033747.png)
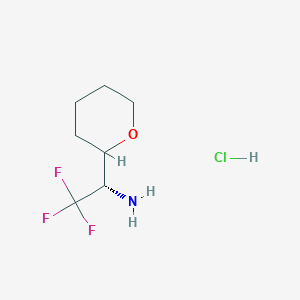
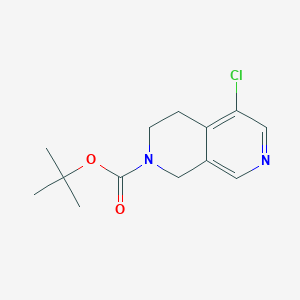
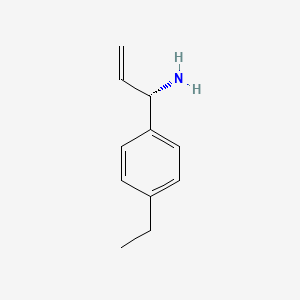
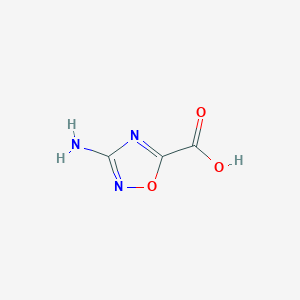
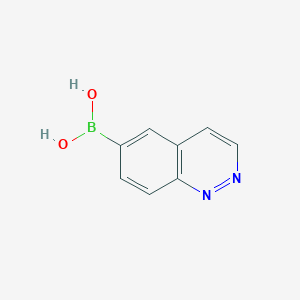
![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13033782.png)
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13033788.png)
